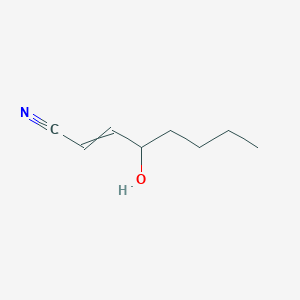

4-Hydroxyoct-2-enenitrile

Description

Contextualization within the Chemistry of Unsaturated Hydroxy Nitriles

4-Hydroxyoct-2-enenitrile belongs to the class of unsaturated hydroxy nitriles, which are organic compounds characterized by the presence of a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a nitrile (-C≡N) group. Specifically, it is an α,β-unsaturated nitrile, where the double bond is located between the second and third carbon atoms relative to the nitrile group. The hydroxyl group is situated at the fourth carbon, making it a γ-hydroxy unsaturated nitrile.

The chemistry of unsaturated nitriles is notable for the unique reactivity imparted by the electron-withdrawing nature of the nitrile group, which influences the reactivity of the carbon-carbon double bond. duq.edu This makes them valuable intermediates in a variety of chemical transformations. The presence of a hydroxyl group, as in 4-Hydroxyoct-2-enenitrile, introduces an additional functional group that can participate in or direct chemical reactions, often leading to complex and stereochemically defined products. acs.orgnih.gov The synthesis of α,β-unsaturated nitriles can be achieved through methods like the elimination of MgO from β-hydroxynitriles. nih.gov

Significance of 4-Hydroxyoct-2-enenitrile in Organic Synthesis and Chemical Research

The significance of 4-Hydroxyoct-2-enenitrile in organic synthesis stems from its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-carbon double bond conjugated to a nitrile. This arrangement allows for a diverse range of chemical manipulations.

One of the key areas of its application is in chelation-controlled conjugate additions. acs.orgnih.gov The γ-hydroxy group can coordinate with a metal cation, such as in a Grignard reagent, to form a chelate intermediate. This chelation controls the stereochemical outcome of the subsequent conjugate addition of a nucleophile to the α,β-unsaturated system, enabling the synthesis of specific stereoisomers. acs.orgnih.gov This level of control is highly desirable in the synthesis of complex molecules, including natural products and pharmaceuticals.

Furthermore, C-metallated nitriles generated from chelation-controlled conjugate additions are potent nucleophiles that can react with various electrophiles with high stereocontrol, allowing for the formation of multiple new stereocenters in a single reaction sequence. duq.edu

Below is a table summarizing the basic properties of 4-Hydroxyoct-2-enenitrile:

| Property | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.197 g/mol |

| IUPAC Name | (2E)-4-hydroxyoct-2-enenitrile |

Table 1: Physical and Chemical Properties of 4-Hydroxyoct-2-enenitrile. chemsynthesis.com

Current Research Frontiers and Knowledge Gaps Pertaining to 4-Hydroxyoct-2-enenitrile

Current research continues to explore the synthetic utility of 4-Hydroxyoct-2-enenitrile and related unsaturated hydroxy nitriles. A significant frontier lies in the development of new catalytic and stereoselective methods for their synthesis and transformation. acs.org The synthesis of optically active 4-hydroxyalk-2-enenitriles is an area of active investigation. molaid.com

A notable knowledge gap is the limited availability of comprehensive physical property data, such as melting point, boiling point, and density for 4-Hydroxyoct-2-enenitrile, as these are not consistently reported in available literature. chemsynthesis.com While its reactivity in specific, controlled reactions is a focus, a broader understanding of its reaction profile under a wider range of conditions remains to be fully elucidated. Further research is needed to explore its potential as a precursor for a wider array of functionalized molecules and to fully map its reactivity with different classes of electrophiles and nucleophiles.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyoct-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-3-5-8(10)6-4-7-9/h4,6,8,10H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRYLWOAPRCPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10758383 | |

| Record name | 4-Hydroxyoct-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10758383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93040-85-8 | |

| Record name | 4-Hydroxyoct-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10758383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxyoct 2 Enenitrile

Established Chemical Synthesis Routes for 4-Hydroxyoct-2-enenitrile

The construction of the 4-Hydroxyoct-2-enenitrile backbone can be achieved through both sequential, multi-step syntheses and more streamlined one-pot procedures.

Multi-Step Synthesis Strategies

A key challenge in the multi-step synthesis of γ-hydroxy-α,β-unsaturated nitriles like 4-Hydroxyoct-2-enenitrile is the strategic introduction of the hydroxyl and nitrile functionalities while controlling the geometry of the carbon-carbon double bond. A common approach involves the use of α,β-unsaturated aldehydes as starting materials. The synthesis of (2E)-4-hydroxy-2-octenenitrile has been reported in the scientific literature, providing a foundational established route. chemsynthesis.com

A general multi-step strategy can be conceptualized as follows:

Formation of a Cyanohydrin: The synthesis often commences with the conversion of an α,β-unsaturated aldehyde, in this case, oct-2-enal, to its corresponding cyanohydrin. This is typically achieved by reacting the aldehyde with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a catalyst. This reaction introduces the nitrile group and a hydroxyl group at the former carbonyl carbon.

Allylic Rearrangement/Substitution: The resulting cyanohydrin is an allylic alcohol derivative. To arrive at the target 4-hydroxy structure, a subsequent reaction, such as an allylic rearrangement or a nucleophilic substitution of a suitable leaving group at the γ-position of an allylic substrate, would be necessary. For instance, a palladium-catalyzed chemsynthesis.comchemsynthesis.com-sigmatropic rearrangement of allylic cyanohydrin carbonates can be employed to furnish γ-substituted α,β-unsaturated nitriles.

One-Pot Reaction Approaches

One-pot syntheses offer a more efficient alternative to multi-step procedures by minimizing intermediate isolation and purification steps, thereby saving time and resources. For the synthesis of nitriles in general, various one-pot methods have been developed, which can be conceptually adapted for 4-Hydroxyoct-2-enenitrile. asianpubs.orgumich.edu

A plausible one-pot approach for 4-Hydroxyoct-2-enenitrile could involve the direct conversion of a suitable precursor, such as an aldehyde, to the final product in a single reaction vessel. For instance, a tandem reaction sequence could be designed where an initial aldol-type reaction to form the carbon skeleton is followed by dehydration and cyanation. Another strategy involves the conversion of aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride in the presence of a suitable catalyst and solvent system. asianpubs.orgumich.edu While a specific one-pot synthesis for 4-Hydroxyoct-2-enenitrile is not extensively detailed in readily available literature, the principles of existing one-pot nitrile syntheses from aldehydes provide a strong foundation for its potential development. asianpubs.orgumich.edu

Catalytic Approaches in 4-Hydroxyoct-2-enenitrile Synthesis

Catalysis plays a pivotal role in the synthesis of complex molecules like 4-Hydroxyoct-2-enenitrile, offering pathways to enhanced efficiency, selectivity, and stereocontrol.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, with several strategies being applicable to the synthesis of 4-Hydroxyoct-2-enenitrile. A key approach is the transition metal-catalyzed allylic substitution or cyanation. researchgate.netnih.gov In these reactions, a complex of a transition metal, such as palladium, rhodium, or iridium, catalyzes the reaction of an allylic substrate (e.g., an allylic carbonate, phosphate, or halide) with a cyanide source.

For instance, a plausible route could involve the use of a suitable octenyl substrate bearing a leaving group at the 4-position and a protected hydroxyl group. A transition metal catalyst could then facilitate the introduction of the nitrile group at the 2-position via an allylic cyanation reaction. The choice of metal and ligand is crucial for controlling the regioselectivity and stereoselectivity of the transformation.

| Catalyst Type | Substrate Type | Reaction Type | Potential Application in Synthesis |

| Palladium Complexes | Allylic carbonates/phosphates | Allylic Cyanation | Introduction of the nitrile group at the α-position. |

| Rhodium Complexes | Allylic trifluoroacetates | Allylic Cyanation | Regioselective formation of the α,β-unsaturated nitrile. researchgate.net |

| Iridium Complexes | Allylic carbonates | Allylic Substitution | Stereoselective introduction of the nitrile group. |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of 4-Hydroxyoct-2-enenitrile, organocatalysis can be particularly valuable for the stereoselective formation of the cyanohydrin intermediate. semanticscholar.org Chiral organocatalysts, such as thioureas or cinchona alkaloid derivatives, can catalyze the enantioselective addition of cyanide to aldehydes. semanticscholar.org

Furthermore, organocatalysis can be employed in conjugate addition reactions. For example, an organocatalyst could promote the 1,4-addition of a cyanide nucleophile to an α,β-unsaturated aldehyde, which could be a pathway to the desired product, although controlling the regioselectivity between 1,2- and 1,4-addition can be challenging. nature.com

| Organocatalyst Type | Substrate Type | Reaction Type | Potential Application in Synthesis |

| Chiral Thioureas | α,β-Unsaturated Aldehydes | Cyanohydrin Formation | Enantioselective synthesis of the cyanohydrin precursor. semanticscholar.org |

| Cinchona Alkaloids | α,β-Unsaturated Aldehydes | Conjugate Cyanide Addition | Potential for direct formation of the γ-cyano carbonyl compound. |

| Iminium Ion Catalysis | α,β-Unsaturated Aldehydes | Mukaiyama-Michael Reaction | Asymmetric conjugate addition of silyl (B83357) ketene (B1206846) acetals. nih.gov |

Enantioselective and Diastereoselective Synthesis of 4-Hydroxyoct-2-enenitrile Isomers

Due to the presence of a stereocenter at the 4-position and the potential for E/Z isomerism of the double bond, 4-Hydroxyoct-2-enenitrile can exist as multiple stereoisomers. The development of enantioselective and diastereoselective synthetic methods is therefore of significant importance.

Enantioselective Synthesis: The key to an enantioselective synthesis of 4-Hydroxyoct-2-enenitrile lies in the stereocontrolled formation of the hydroxyl-bearing stereocenter. This can be achieved through several catalytic asymmetric methods:

Catalytic Asymmetric Cyanohydrin Formation: As mentioned previously, the use of chiral catalysts (both transition metal-based and organocatalysts) in the addition of a cyanide source to oct-2-enal can lead to the formation of an enantioenriched cyanohydrin precursor. semanticscholar.orgorganic-chemistry.org

Catalytic Asymmetric Conjugate Addition: The enantioselective conjugate addition of cyanide to α,β-unsaturated imides or N-acylpyrroles, catalyzed by chiral metal complexes (e.g., (salen)Al or Gd(OiPr)3-ligand systems), has been shown to produce chiral β-cyano carbonyl compounds with high enantioselectivity. organic-chemistry.orgacs.orgnih.gov This strategy could be adapted to generate the chiral center at the 4-position.

Diastereoselective Synthesis: When a chiral center is already present in the starting material or is introduced during the reaction, controlling the formation of a second stereocenter in a diastereoselective manner becomes crucial. For instance, if a chiral aldehyde is used as a starting material, the subsequent addition of a cyanide nucleophile can be influenced by the existing stereocenter, leading to a diastereomeric mixture of products. The choice of reagents and reaction conditions can be optimized to favor the formation of one diastereomer over the other.

| Method | Catalyst/Reagent | Substrate | Outcome |

| Asymmetric Cyanohydrin Formation | Chiral (salen)Al-Cl complex | α,β-Unsaturated imides | High enantioselectivity in conjugate cyanide addition. organic-chemistry.orgnih.gov |

| Asymmetric Cyanohydrin Formation | Chiral Gd(OiPr)3-ligand complex | α,β-Unsaturated N-acylpyrroles | High enantioselectivity for a wide range of substrates. acs.org |

| Organocatalytic Cyanosilylation | Chiral thiourea (B124793) catalysts | α-Ketoesters | Optically active cyanohydrins. semanticscholar.org |

Mechanistic Investigations of 4-Hydroxyoct-2-enenitrile Formation Reactions

The synthesis of 4-hydroxyoct-2-enenitrile, a bifunctional molecule containing both a hydroxyl group and a nitrile moiety in conjugation with a carbon-carbon double bond, can be approached through several synthetic strategies. Mechanistic investigations into its formation are crucial for optimizing reaction conditions and maximizing yields. While specific studies on 4-hydroxyoct-2-enenitrile are not extensively documented, the reaction mechanisms can be inferred from well-established analogous transformations in organic synthesis, primarily revolving around cyanohydrin formation followed by dehydration, or aldol-type condensations involving nitriles.

Elucidation of Reaction Pathways and Intermediates

A plausible and direct pathway for the formation of 4-hydroxyoct-2-enenitrile is the aldol-type addition of an acetonitrile (B52724) derivative to an aldehyde, followed by dehydration. richmond.edurichmond.edu In this proposed pathway, a strong base is utilized to deprotonate acetonitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, such as pentanal, to form a β-hydroxy nitrile intermediate. Subsequent elimination of a water molecule yields the α,β-unsaturated nitrile.

The key steps in this proposed reaction pathway are:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), abstracts a proton from the α-carbon of acetonitrile. This results in the formation of a resonance-stabilized carbanion, which is a potent nucleophile.

Nucleophilic Addition: The acetonitrile carbanion attacks the carbonyl carbon of pentanal. This leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, typically by the addition of a mild acid during workup, to yield the β-hydroxy nitrile, which in this case would be 4-hydroxyoct-2-enenitrile's precursor.

Dehydration: The β-hydroxy nitrile can then undergo dehydration to form the final product, 4-hydroxyoct-2-enenitrile. This elimination reaction is often promoted by either acidic or basic conditions and heat. Under basic conditions, the reaction can proceed via an E1cB mechanism, where the α-proton is removed to form a carbanion, followed by the departure of the hydroxide (B78521) leaving group.

An alternative, though less direct, pathway could involve the initial formation of a cyanohydrin from pentanal. jove.comjove.comlibretexts.org This would be followed by a series of steps to introduce the remaining two carbons and subsequent dehydration. However, the aldol-type reaction is a more convergent and likely approach.

Table 1: Proposed Intermediates in the Synthesis of 4-Hydroxyoct-2-enenitrile

| Intermediate | Structure | Role in Reaction Pathway |

| Acetonitrile Carbanion | [CH₂CN]⁻ | Nucleophile |

| Tetrahedral Alkoxide | CH₃(CH₂)₃CH(O⁻)CH₂CN | Product of nucleophilic addition |

| β-Hydroxy Nitrile | CH₃(CH₂)₃CH(OH)CH₂CN | Precursor to the final product |

Kinetic and Thermodynamic Studies of Synthesis Reactions

Kinetic Studies: Kinetic investigations of aldol-type reactions typically focus on determining the rate-limiting step and the influence of reactant concentrations, catalyst, and temperature on the reaction rate. nih.gov For the proposed synthesis of 4-hydroxyoct-2-enenitrile, the rate-determining step is likely the nucleophilic attack of the acetonitrile carbanion on the pentanal carbonyl group.

A hypothetical rate law for the formation of the β-hydroxy nitrile intermediate could be expressed as:

Rate = k[Acetonitrile][Base][Pentanal]

This assumes that the deprotonation of acetonitrile is a rapid pre-equilibrium. The rate constant, k, would be dependent on temperature, following the Arrhenius equation. Kinetic studies would involve monitoring the disappearance of reactants or the appearance of the product over time, often using techniques like spectroscopy (e.g., NMR, IR) or chromatography (e.g., GC, HPLC).

Thermodynamic Studies: The thermodynamics of the aldol (B89426) addition are often characterized by a slightly favorable enthalpy change (exothermic) due to the formation of a new carbon-carbon bond. However, the entropy change is typically negative as two molecules combine to form one. This means that the equilibrium for the addition step can be sensitive to temperature.

Table 2: General Thermodynamic Parameters for Aldol-Type Reactions

| Reaction Step | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Aldol Addition | Generally negative (exothermic) | Generally negative | Can be positive or negative depending on temperature |

| Dehydration | Generally positive (endothermic) | Generally positive | Becomes more negative at higher temperatures |

| Overall Condensation | Variable | Generally positive | Generally negative, especially at elevated temperatures |

It is important to note that these are generalized observations for aldol-type reactions, and the specific values for the synthesis of 4-hydroxyoct-2-enenitrile would require experimental determination. Such studies would provide a quantitative understanding of the reaction's feasibility, equilibrium position, and the optimal conditions for its synthesis.

Biosynthetic Considerations and Natural Occurrence of Hydroxyalkenenitriles

Hypothesized Biosynthetic Pathways Leading to 4-Hydroxyoct-2-enenitrile

The biosynthesis of 4-Hydroxyoct-2-enenitrile is postulated to originate from the metabolism of fatty acids, a common precursor pool for a diverse array of signaling molecules and defense compounds in plants and fungi. researchgate.net The lipoxygenase (LOX) pathway, a well-characterized route for the production of various oxylipins, is the most probable starting point for generating the eight-carbon backbone of 4-Hydroxyoct-2-enenitrile. uliege.be

The proposed pathway can be envisioned as a multi-step process:

Formation of a C8 Precursor: The initial step likely involves the generation of an eight-carbon unsaturated fatty acid. While the LOX pathway is well-known for producing C6 and C9 volatile compounds from C18 fatty acids like linoleic and linolenic acid, the enzymatic machinery can potentially act on shorter-chain fatty acids or produce C8 fragments through specific cleavage reactions. uliege.be Alternatively, an inverted fatty acid β-oxidation pathway could contribute to the formation of C8 building blocks. nih.gov

Generation of an Unsaturated Aldehyde: The C8 fatty acid precursor would then undergo oxidation by a lipoxygenase (LOX) to form a hydroperoxy fatty acid. This unstable intermediate is subsequently cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to yield an unsaturated aldehyde, likely oct-2-enal. wikipedia.orgnih.gov The formation of various aldehydes through this pathway is a common plant response to tissue damage and stress. nih.gov

Enzymatic Hydrocyanation: The final step in the formation of 4-Hydroxyoct-2-enenitrile would be the addition of a cyanide group to the carbonyl carbon of the unsaturated aldehyde. This reaction is catalyzed by a class of enzymes known as hydroxynitrile lyases (HNLs). ftb.com.hr The cyanide anion (CN-) acts as a nucleophile, attacking the aldehyde to form a cyanohydrin.

| Step | Precursor | Key Enzyme(s) | Intermediate/Product |

| 1 | Fatty Acid (e.g., C8 unsaturated fatty acid) | Fatty Acid Metabolism Enzymes | C8 Unsaturated Fatty Acid |

| 2 | C8 Unsaturated Fatty Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Oct-2-enal |

| 3 | Oct-2-enal + Hydrogen Cyanide | Hydroxynitrile Lyase (HNL) | 4-Hydroxyoct-2-enenitrile |

Enzymatic Transformations Involved in Related Natural Product Synthesis

The enzymatic transformations leading to the synthesis of 4-Hydroxyoct-2-enenitrile are analogous to those observed in the biosynthesis of numerous other plant and fungal natural products. A closer examination of the key enzyme families involved provides insight into the biochemical plausibility of the hypothesized pathway.

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific dioxygenation of polyunsaturated fatty acids. uliege.be Their activity is the committed step in the LOX pathway and leads to the formation of fatty acid hydroperoxides. The substrate specificity of LOXs can vary, allowing for the production of a range of hydroperoxide isomers, which in turn leads to a diversity of downstream products.

Hydroperoxide Lyases (HPLs) are members of the cytochrome P450 superfamily (CYP74). wikipedia.org These enzymes catalyze the cleavage of fatty acid hydroperoxides at the C-C bond adjacent to the hydroperoxide group. This reaction generates a volatile aldehyde and a corresponding oxoacid. nih.gov The specificity of HPLs for different hydroperoxide substrates contributes to the production of specific aldehyde profiles in different plant species.

Hydroxynitrile Lyases (HNLs) are a diverse group of enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones to form cyanohydrins. ftb.com.hrresearchgate.net HNLs are found in a wide range of plants and some arthropods, where they play a crucial role in chemical defense through the release of toxic hydrogen cyanide upon tissue damage. researchgate.net The substrate specificity of HNLs is a key determinant of the types of cyanohydrins produced. Some HNLs exhibit broad substrate tolerance, accepting a variety of aliphatic and aromatic aldehydes, including α,β-unsaturated aldehydes. ftb.com.hr

The following table summarizes the key enzymes and their roles in the proposed biosynthetic pathway:

| Enzyme Family | EC Number | Function | Substrate Example | Product Example |

| Lipoxygenase (LOX) | EC 1.13.11.- | Dioxygenation of fatty acids | C8 Unsaturated Fatty Acid | C8 Hydroperoxy Fatty Acid |

| Hydroperoxide Lyase (HPL) | EC 4.1.2.- | Cleavage of hydroperoxy fatty acids | C8 Hydroperoxy Fatty Acid | Oct-2-enal |

| Hydroxynitrile Lyase (HNL) | EC 4.1.2.10, EC 4.1.2.11, etc. | Addition of HCN to carbonyls | Oct-2-enal | 4-Hydroxyoct-2-enenitrile |

Methodological Approaches for the Detection and Identification of Hydroxyalkenenitriles in Biological Systems

The detection and identification of hydroxyalkenenitriles like 4-Hydroxyoct-2-enenitrile in complex biological matrices require sensitive and specific analytical techniques. The inherent reactivity and potential instability of these compounds necessitate careful sample preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of hydroxyalkenenitriles, derivatization is often employed to increase their volatility and thermal stability, as well as to improve chromatographic separation and mass spectrometric detection. rsc.orgresearchgate.net A common derivatization strategy involves the silylation of the hydroxyl group. The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of non-volatile or thermally labile compounds. researchgate.netnih.gov Reversed-phase HPLC with ultraviolet (UV) or mass spectrometric (MS) detection is suitable for the analysis of hydroxyalkenenitriles. HPLC-MS, particularly with tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity, allowing for the detection of trace amounts of the target analyte in complex mixtures. nih.govmorressier.com The use of appropriate chromatographic columns and mobile phases is crucial for achieving good separation from other matrix components.

A comparison of these two primary analytical methods is presented below:

| Analytical Method | Principle | Sample Preparation | Detection | Advantages | Limitations |

| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Extraction, Derivatization (e.g., silylation) to increase volatility. | Mass Spectrometry (MS) | High resolution, provides structural information, sensitive. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |

| HPLC-MS/MS | Separation based on polarity, followed by mass-based detection. | Extraction, Filtration. | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Matrix effects can influence ionization, may require specialized columns for optimal separation. |

Reactivity and Derivatization Studies of 4 Hydroxyoct 2 Enenitrile

Functional Group Reactivity Analysis of 4-Hydroxyoct-2-enenitrile

The reactivity of 4-Hydroxyoct-2-enenitrile is dictated by the individual and cooperative behavior of its hydroxyl, alkene, and nitrile functionalities.

The secondary allylic alcohol in 4-Hydroxyoct-2-enenitrile is a key site for various chemical modifications.

Oxidation: The hydroxyl group can be oxidized to a ketone, forming 4-oxooct-2-enenitrile. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and reaction conditions. Common reagents include manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic alcohols, and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Swern oxidation or Dess-Martin periodinane are also viable options under milder conditions.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a wide range of alkyl or aryl groups.

Esterification: Ester derivatives of 4-Hydroxyoct-2-enenitrile can be readily prepared by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is also a possible, though potentially less efficient, method.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, for example by tosylation, which then allows for nucleophilic substitution reactions. Due to its allylic nature, both Sₙ2 and Sₙ2' mechanisms are possible, leading to a mixture of products depending on the nature of the nucleophile and reaction conditions.

A summary of typical reactions of the hydroxyl group is presented in Table 1.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | MnO₂, PCC, PDC, Swern, Dess-Martin | Ketone |

| Etherification | 1. NaH 2. R-X | Ether |

| Esterification | RCOCl, pyridine or (RCO)₂O, pyridine | Ester |

| Substitution | 1. TsCl, pyridine 2. Nu⁻ | Varies with nucleophile (e.g., halide, azide) |

Table 1: Representative Reactions of the Hydroxyl Group in 4-Hydroxyoct-2-enenitrile

The nitrile group is a versatile functional group that can be converted into several other important functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. Basic hydrolysis is usually carried out with a strong base such as sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. Partial hydrolysis to an amide is also possible under carefully controlled conditions. savemyexams.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with catalysts such as Raney nickel or platinum oxide is also an effective method for this transformation.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group to form an intermediate imine anion, which upon aqueous workup, yields a ketone. chemistrysteps.com This reaction provides a powerful method for the formation of carbon-carbon bonds.

The following table summarizes key transformations of the nitrile group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis (complete) | H₃O⁺, heat or 1. NaOH, heat 2. H₃O⁺ | Carboxylic acid |

| Hydrolysis (partial) | Controlled conditions (e.g., H₂SO₄, 40°C) | Amide |

| Reduction | LiAlH₄ or H₂, Raney Ni | Primary amine |

| Addition of Organometallics | 1. R-MgX or R-Li 2. H₂O | Ketone |

Table 2: Common Transformations of the Nitrile Functionality

The carbon-carbon double bond in 4-Hydroxyoct-2-enenitrile is part of an α,β-unsaturated nitrile system, making it susceptible to both electrophilic and nucleophilic additions.

Electrophilic Addition: The alkene can undergo typical electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl). However, the regioselectivity of these reactions can be influenced by the electronic effects of both the hydroxyl and nitrile groups.

Nucleophilic Conjugate Addition (Michael Addition): Due to the electron-withdrawing nature of the nitrile group, the β-carbon of the alkene is electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition fashion. dtu.dk A wide range of nucleophiles, including organocuprates (Gilman reagents), enamines, and enolates, can participate in this reaction. This is a powerful method for forming new carbon-carbon bonds at the β-position.

Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions can influence the selectivity, potentially allowing for the reduction of the alkene without affecting the nitrile group. Conversely, more forcing conditions can lead to the reduction of both the alkene and the nitrile. A copper/xanthene-type bisphosphine complex has been shown to be effective for the conjugate reduction of α,β-unsaturated nitriles. rsc.org

Epoxidation: The alkene can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation can be directed by the neighboring hydroxyl group through hydrogen bonding, often leading to the formation of a single diastereomer.

A summary of addition reactions to the alkene is provided in Table 3.

| Reaction Type | Reagent(s) | Product |

| Halogenation | Br₂ or Cl₂ | Dihaloalkane |

| Hydrohalogenation | HBr or HCl | Haloalkane |

| Michael Addition | R₂CuLi or other nucleophiles | β-Substituted nitrile |

| Hydrogenation | H₂, Pd/C or PtO₂ | Saturated nitrile |

| Epoxidation | m-CPBA | Epoxide |

Table 3: Addition Reactions to the Alkene Moiety

Derivatization Methods for Structural Modification and Functionalization of 4-Hydroxyoct-2-enenitrile

Derivatization of 4-Hydroxyoct-2-enenitrile allows for the systematic modification of its structure to explore structure-activity relationships or to prepare intermediates for more complex syntheses. Based on the reactivity of its functional groups, several derivatization strategies can be envisioned.

Derivatization of the Hydroxyl Group:

Acylation: Reaction with various acid chlorides or anhydrides can produce a library of esters with different chain lengths and functionalities.

Alkylation: Conversion to ethers with a range of alkyl halides can introduce diverse steric and electronic properties.

Silylation: Protection of the hydroxyl group with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) can be used to temporarily mask its reactivity while other transformations are carried out.

Modification of the Nitrile Group:

Conversion to Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form tetrazole derivatives, which are important in medicinal chemistry.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds.

Functionalization via the Alkene:

Michael Adducts: A diverse array of substituents can be introduced at the β-position through Michael addition reactions, leading to a wide range of functionalized saturated nitriles.

Dihydroxylation: The alkene can be dihydroxylated using reagents like osmium tetroxide (OsO₄) to produce a diol, adding further functional handles for derivatization.

Investigation of Reaction Mechanisms and Kinetics of 4-Hydroxyoct-2-enenitrile Transformations

The study of reaction mechanisms and kinetics provides a deeper understanding of the reactivity of 4-Hydroxyoct-2-enenitrile and allows for the optimization of reaction conditions.

A particularly important mechanistic aspect for γ-hydroxy-α,β-unsaturated nitriles like 4-Hydroxyoct-2-enenitrile is the role of the hydroxyl group in directing the stereochemical outcome of reactions, especially conjugate additions. It has been demonstrated that in reactions with Grignard reagents, the hydroxyl group can chelate to the magnesium atom, leading to an intermediate that directs the nucleophilic attack to one face of the double bond. acs.orgnih.govnih.gov This chelation control can result in high levels of diastereoselectivity. The process often involves initial deprotonation of the hydroxyl group, followed by coordination of the Grignard reagent to the resulting alkoxide and the nitrile nitrogen, forming a rigid cyclic intermediate that favors a specific trajectory for the intramolecular delivery of the alkyl group.

Degradation Pathways and Environmental Fates of 4 Hydroxyoct 2 Enenitrile

Chemical Degradation Processes of 4-Hydroxyoct-2-enenitrile

The nitrile functional group is susceptible to hydrolysis, a reaction in which water cleaves the cyano group. This process can be catalyzed by either acidic or alkaline conditions. The reaction typically proceeds in two stages: the initial hydrolysis of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, 4-Hydroxyoct-2-enenitrile would be expected to hydrolyze to 4-hydroxyoct-2-enoic acid and an ammonium salt.

Alkaline-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis would yield a salt of 4-hydroxyoct-2-enoic acid and ammonia.

The rate of hydrolysis is dependent on pH and temperature. While specific rate constants for 4-Hydroxyoct-2-enenitrile are not available, studies on other aliphatic nitriles indicate that the reaction can be slow under neutral environmental conditions but is accelerated in strongly acidic or alkaline environments. The presence of the hydroxyl group and the double bond in the vicinity of the nitrile group may also influence the rate of hydrolysis through electronic and steric effects.

Table 1: Predicted Hydrolytic Degradation Products of 4-Hydroxyoct-2-enenitrile

| Condition | Intermediate Product | Final Products |

| Acidic | 4-Hydroxyoct-2-enamide | 4-Hydroxyoct-2-enoic acid, Ammonium salt |

| Alkaline | 4-Hydroxyoct-2-enamide | Salt of 4-hydroxyoct-2-enoic acid, Ammonia |

Photolytic Degradation Mechanisms

The carbon-carbon double bond in 4-Hydroxyoct-2-enenitrile makes it susceptible to degradation by sunlight, a process known as photolysis. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

The primary mechanism for the photolytic degradation of alkenes is oxidative cleavage. This process can lead to the breaking of the double bond and the formation of smaller carbonyl compounds, such as aldehydes and ketones. The presence of atmospheric oxidants like hydroxyl radicals can significantly accelerate this process. The specific degradation products would depend on the reaction conditions and the presence of other reactive species.

Microbial Degradation Mechanisms of Related Nitriles and Alcohols

Microbial activity is a crucial pathway for the degradation of organic compounds in the environment. For nitriles, two primary enzymatic pathways are known to be involved in their biodegradation:

Nitrilase Pathway: This pathway involves the direct hydrolysis of the nitrile group to a carboxylic acid and ammonia, catalyzed by the enzyme nitrilase.

Nitrile Hydratase and Amidase Pathway: In this two-step pathway, a nitrile hydratase first converts the nitrile to an amide. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia.

Many microorganisms, including species of Rhodococcus, Pseudomonas, and Bacillus, are known to possess these enzymatic systems and can utilize nitriles as a source of carbon and/or nitrogen. The presence of a hydroxyl group and a double bond in 4-Hydroxyoct-2-enenitrile may influence its susceptibility to microbial degradation and the specific enzymes involved. The alcohol functional group can also be a site for microbial oxidation, potentially leading to the formation of a ketone.

Environmental Persistence and Transformation Studies of Analogous Compounds

In the absence of direct studies on 4-Hydroxyoct-2-enenitrile, its environmental persistence can be inferred from data on analogous compounds. Unsaturated nitriles, in general, are expected to be more reactive and less persistent than their saturated counterparts due to the presence of the double bond, which provides a site for both chemical and biological attack.

Studies on other C8 unsaturated compounds in the atmosphere have shown that their lifetimes are often governed by their reaction with hydroxyl radicals. The presence of both a nitrile and a hydroxyl group can affect the water solubility and partitioning behavior of the molecule in the environment. Higher water solubility may lead to greater mobility in aquatic systems but also increased availability for microbial degradation.

The ultimate environmental fate of 4-Hydroxyoct-2-enenitrile will be a complex interplay of these degradation pathways. The relative importance of hydrolysis, photolysis, and microbial degradation will depend on specific environmental conditions such as pH, sunlight intensity, and the presence of competent microbial communities.

Table 2: Summary of Potential Degradation Pathways for 4-Hydroxyoct-2-enenitrile

| Degradation Pathway | Key Reactants/Conditions | Potential Transformation Products | Significance in Environmental Fate |

| Chemical Degradation | |||

| Hydrolysis | Water, Acid/Base | 4-Hydroxyoct-2-enamide, 4-Hydroxyoct-2-enoic acid, Ammonia/Ammonium | Significant in aquatic environments, pH-dependent. |

| Photolysis | Sunlight, Photosensitizers, Oxidants | Aldehydes, Ketones (from C=C cleavage) | Important in the atmosphere and surface waters. |

| Microbial Degradation | |||

| Nitrilase Pathway | Nitrilase-producing microorganisms | 4-Hydroxyoct-2-enoic acid, Ammonia | A direct route for biodegradation in soil and water. |

| Nitrile Hydratase/Amidase | Microorganisms with this enzyme system | 4-Hydroxyoct-2-enamide, 4-Hydroxyoct-2-enoic acid, Ammonia | An alternative two-step biodegradation pathway. |

| Alcohol Oxidation | Alcohol-oxidizing microorganisms | 4-Oxooct-2-enenitrile | Potential initial step in a biodegradation pathway. |

Advanced Analytical Methodologies for 4 Hydroxyoct 2 Enenitrile Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 4-Hydroxyoct-2-enenitrile from reaction mixtures or impurities and for the accurate assessment of its purity. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) Applications and Method Development

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of 4-Hydroxyoct-2-enenitrile, direct analysis by GC is feasible, although derivatization of the polar hydroxyl group is often employed to improve peak shape and thermal stability. A common derivatization strategy involves silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) ether.

Method development for the GC analysis of derivatized 4-Hydroxyoct-2-enenitrile would involve the optimization of several parameters to achieve good resolution and sensitivity. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is typically suitable for such analyses. The temperature program would be optimized to ensure the separation of the target analyte from any impurities or byproducts. A typical analysis would start at a lower temperature to allow for the elution of volatile components, followed by a gradual ramp to a higher temperature to elute the derivatized analyte. Detection is commonly performed using a Flame Ionization Detector (FID) for routine purity assessment or a Mass Spectrometer (MS) for definitive identification.

Table 1: Illustrative GC Method Parameters for Derivatized 4-Hydroxyoct-2-enenitrile

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

| Expected Retention Time | 12-15 minutes (for the derivatized compound) |

High-Performance Liquid Chromatography (HPLC) Applications and Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds, making it an excellent choice for the direct analysis of 4-Hydroxyoct-2-enenitrile without the need for derivatization. Reversed-phase HPLC is the most common mode used for such analyses, where a non-polar stationary phase is used with a polar mobile phase.

The development of an HPLC method for 4-Hydroxyoct-2-enenitrile would focus on selecting an appropriate column and mobile phase to achieve optimal separation. A C18 or C8 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the organic modifier to water to control the retention time of the analyte. A gradient elution, where the composition of the mobile phase is changed during the analysis, may be employed to improve the separation of complex mixtures. Detection is most commonly achieved using an Ultraviolet (UV) detector, as the carbon-carbon double bond and the nitrile group exhibit some UV absorbance, or a Mass Spectrometer (MS) for more sensitive and specific detection.

Table 2: Illustrative HPLC Method Parameters for 4-Hydroxyoct-2-enenitrile

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-10 minutes |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of 4-Hydroxyoct-2-enenitrile. Each technique provides unique information about the molecule's structure, which, when combined, allows for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of 4-Hydroxyoct-2-enenitrile.

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their electronic environment. For instance, the protons on the double bond would appear in the downfield region (typically 5.5-7.5 ppm), while the proton attached to the carbon bearing the hydroxyl group would appear in the range of 4.0-5.0 ppm. The protons of the alkyl chain would resonate in the upfield region (0.8-2.0 ppm). The coupling between adjacent protons (spin-spin splitting) provides information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the nitrile group would appear in the downfield region (around 115-125 ppm), while the carbons of the double bond would resonate between 100 and 150 ppm. The carbon attached to the hydroxyl group would be found in the 60-80 ppm range, and the aliphatic carbons would appear in the upfield region.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and between protons and carbons, respectively, providing a complete picture of the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Hydroxyoct-2-enenitrile

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-C≡N) | - | ~118 |

| 2 (-CH=) | ~6.3 (d) | ~135 |

| 3 (=CH-) | ~5.8 (dd) | ~110 |

| 4 (-CH(OH)-) | ~4.5 (m) | ~70 |

| 5 (-CH₂-) | ~1.6 (m) | ~35 |

| 6 (-CH₂-) | ~1.4 (m) | ~27 |

| 7 (-CH₂-) | ~1.3 (m) | ~22 |

| 8 (-CH₃) | ~0.9 (t) | ~14 |

| -OH | ~2.5 (br s) | - |

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For 4-Hydroxyoct-2-enenitrile, electrospray ionization (ESI) or electron ionization (EI) can be used.

In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, which allows for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Under EI-MS conditions, the molecule is fragmented in a reproducible manner. The fragmentation pattern provides valuable structural information. For 4-Hydroxyoct-2-enenitrile, characteristic fragments would be expected from the cleavage of the C-C bonds adjacent to the hydroxyl group and the double bond, as well as the loss of water from the molecular ion.

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxyoct-2-enenitrile

| Parameter | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| Ionization Mode | Electrospray Ionization (Positive) |

| Observed Ion (m/z) | 140.1019 ([M+H]⁺) |

| Ionization Mode | Electron Ionization |

| Molecular Ion (m/z) | 139 (M⁺) |

| Key Fragments (m/z) | 121 (M-H₂O)⁺, 96 (M-C₃H₇)⁺, 82 (M-C₄H₉)⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique for the identification of functional groups present in a molecule. The IR spectrum of 4-Hydroxyoct-2-enenitrile would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group due to O-H stretching vibrations. The carbon-carbon double bond (C=C) stretching would appear as a medium intensity band around 1640-1680 cm⁻¹. The stretching vibration of the nitrile group (-C≡N) would give rise to a sharp, medium intensity absorption band in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 5: Characteristic Infrared Absorption Frequencies for 4-Hydroxyoct-2-enenitrile

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Broad, Strong |

| C-H (alkene) | 3000-3100 | Medium |

| C-H (alkane) | 2850-3000 | Medium-Strong |

| C≡N (nitrile) | 2220-2260 | Medium, Sharp |

| C=C (alkene) | 1640-1680 | Medium |

| C-O (alcohol) | 1000-1250 | Strong |

By integrating the data obtained from these complementary analytical methodologies, a comprehensive and unambiguous characterization of 4-Hydroxyoct-2-enenitrile can be achieved, ensuring its identity, purity, and structural integrity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying compounds containing chromophores, which are the parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum. In the case of 4-Hydroxyoct-2-enenitrile, the α,β-unsaturated nitrile moiety constitutes the primary chromophore. This conjugated system of a carbon-carbon double bond and a cyano group gives rise to characteristic electronic transitions.

The absorption of UV radiation by 4-Hydroxyoct-2-enenitrile promotes electrons from a lower energy molecular orbital to a higher energy one. The key electronic transition for the α,β-unsaturated nitrile chromophore is the π → π* transition. Due to conjugation, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, resulting in absorption at longer wavelengths compared to isolated double bonds or nitriles.

The position and intensity of the absorption maximum (λmax) are sensitive to the solvent polarity and the presence of other functional groups. For α,β-unsaturated nitriles, the π → π* transition typically occurs in the range of 200-250 nm. The hydroxyl group in 4-Hydroxyoct-2-enenitrile is not expected to significantly shift the λmax as it is not directly conjugated with the π-system. However, the choice of solvent can influence the spectrum through solute-solvent interactions. Protic solvents, for instance, can form hydrogen bonds with the nitrile and hydroxyl groups, potentially causing a slight shift in the absorption wavelength.

A hypothetical UV-Vis spectrum of 4-Hydroxyoct-2-enenitrile would exhibit a strong absorption band corresponding to the π → π* transition. The molar absorptivity (ε), a measure of the probability of the electronic transition, is expected to be in the range of 10,000 to 20,000 L·mol⁻¹·cm⁻¹, which is characteristic of allowed π → π* transitions.

Table 1: Expected UV-Vis Spectral Data for 4-Hydroxyoct-2-enenitrile

| Parameter | Expected Value | Solvent |

|---|---|---|

| λmax (π → π* transition) | ~210 - 230 nm | Ethanol |

| Molar Absorptivity (ε) | ~10,000 - 15,000 L·mol⁻¹·cm⁻¹ | Ethanol |

Note: The data in this table is illustrative and based on typical values for α,β-unsaturated nitriles.

Hyphenated Techniques for Comprehensive Analysis of 4-Hydroxyoct-2-enenitrile (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the detailed analysis of organic compounds in complex mixtures and for unambiguous structure confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques well-suited for the analysis of 4-Hydroxyoct-2-enenitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation and identification of volatile and thermally stable compounds. For the analysis of 4-Hydroxyoct-2-enenitrile, the compound would first need to be sufficiently volatile and stable at the temperatures used in the gas chromatograph. Derivatization of the hydroxyl group, for example, by silylation, may be employed to increase its volatility and thermal stability, leading to better chromatographic peak shape and resolution.

In the GC component, the derivatized or underivatized 4-Hydroxyoct-2-enenitrile is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer. In the MS component, the molecule is ionized, typically by electron ionization (EI), which results in the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of 4-Hydroxyoct-2-enenitrile would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. For instance, fragmentation could involve the loss of a water molecule from the hydroxyl group, cleavage adjacent to the double bond, or loss of the cyano group.

Table 2: Illustrative GC-MS Data for 4-Hydroxyoct-2-enenitrile

| Parameter | Description |

|---|---|

| Gas Chromatography | |

| Column Type | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Injection Temperature | 250 °C |

| Oven Temperature Program | Start at 50 °C, ramp to 250 °C at 10 °C/min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M⁺) | m/z corresponding to the molecular weight of the analyte |

| Key Fragment Ions | Fragments resulting from the loss of H₂O, CN, and alkyl chains |

Note: The parameters in this table are for illustrative purposes and would require optimization for a specific instrument and sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for the analysis of less volatile, thermally labile, and polar compounds, making it highly suitable for 4-Hydroxyoct-2-enenitrile without the need for derivatization.

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) based on its partitioning between a mobile phase and a stationary phase. For a moderately polar compound like 4-Hydroxyoct-2-enenitrile, reversed-phase chromatography with a C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

After separation, the eluent from the LC column is introduced into the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used in LC-MS. These methods are less energetic than EI and often result in the formation of a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. This provides clear information about the molecular weight of the analyte. Further structural information can be obtained by inducing fragmentation of the molecular ion in the mass spectrometer using techniques like tandem mass spectrometry (MS/MS).

Table 3: Representative LC-MS Parameters for 4-Hydroxyoct-2-enenitrile Analysis

| Parameter | Description |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Expected Ion | Protonated molecule [M+H]⁺ |

| MS/MS Fragmentation | Precursor ion [M+H]⁺ selected and fragmented to yield product ions for structural confirmation |

Note: The conditions presented in this table are exemplary and would be optimized during method development.

Computational Chemistry and Theoretical Investigations of 4 Hydroxyoct 2 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable conformations of 4-Hydroxyoct-2-enenitrile. These calculations can provide detailed information about the molecule's geometry, bond properties, and the distribution of electron density.

The geometry of 4-Hydroxyoct-2-enenitrile is characterized by the interplay of the sp2-hybridized carbons of the double bond and the nitrile group, and the sp3-hybridized carbon bearing the hydroxyl group. The conjugation between the C=C and C≡N bonds leads to a planar arrangement of this part of the molecule. The alkyl chain and the hydroxyl group can adopt various conformations, and DFT calculations can identify the most stable (lowest energy) conformers.

The electronic structure is significantly influenced by the electron-withdrawing nature of the nitrile group, which polarizes the conjugated system. This polarization affects the reactivity of the molecule, particularly at the α and β carbons of the unsaturated system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In α,β-unsaturated nitriles, the HOMO is typically associated with the π-system of the double bond, while the LUMO is centered on the π* orbitals of the conjugated system, extending over the C=C and C≡N bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation.

Below is a representative data table of calculated geometric parameters for a stable conformer of 4-Hydroxyoct-2-enenitrile, based on typical values obtained from DFT calculations on similar α,β-unsaturated hydroxynitriles.

| Parameter | Value |

| C=C Bond Length (Å) | 1.34 |

| C-C Single Bond Length (Å) | 1.45 |

| C≡N Bond Length (Å) | 1.16 |

| C-O Bond Length (Å) | 1.43 |

| C=C-C Bond Angle (°) | 121 |

| C-C-N Bond Angle (°) | 178 |

| H-O-C Bond Angle (°) | 109 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of the conformational landscape and intermolecular interactions of 4-Hydroxyoct-2-enenitrile. MD simulations model the movement of atoms over time, providing a statistical representation of the molecule's behavior in a given environment, such as in a solvent or in the presence of other molecules.

For 4-Hydroxyoct-2-enenitrile, MD simulations can explore the rotational freedom around the single bonds in the octene chain and the hydroxyl group. This allows for a thorough analysis of the accessible conformations and the energy barriers between them. The flexibility of the alkyl chain can lead to a variety of folded and extended structures, and MD simulations can quantify the probability of finding the molecule in each of these states.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. The hydroxyl group of 4-Hydroxyoct-2-enenitrile can act as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. In a protic solvent like water or in the presence of other polar molecules, these interactions will play a crucial role in the molecule's solvation and its potential to form aggregates. MD simulations can provide detailed information on the structure and dynamics of these hydrogen bonds, including their lifetimes and geometries.

The following table presents a hypothetical summary of results from an MD simulation of 4-Hydroxyoct-2-enenitrile in a water box, illustrating the types of data that can be obtained.

| Property | Description |

| Dominant Conformer | The most frequently observed conformation of the molecule during the simulation. |

| Hydrogen Bond Analysis | |

| - OH as donor | Average number of hydrogen bonds formed by the hydroxyl group with solvent molecules. |

| - OH as acceptor | Average number of hydrogen bonds formed with the hydroxyl group by solvent molecules. |

| - Nitrile as acceptor | Average number of hydrogen bonds formed with the nitrile group by solvent molecules. |

| Radial Distribution Function (RDF) | |

| - g(r) for O(hydroxyl)-H(water) | Provides information about the structuring of water molecules around the hydroxyl group. |

| - g(r) for N(nitrile)-H(water) | Provides information about the structuring of water molecules around the nitrile group. |

Reaction Mechanism Prediction and Transition State Modeling via Computational Methods

Computational methods are invaluable for predicting and understanding the reaction mechanisms involving 4-Hydroxyoct-2-enenitrile. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

Given its functional groups, 4-Hydroxyoct-2-enenitrile can participate in a variety of reactions. For instance, the conjugated system is susceptible to nucleophilic addition at the β-carbon (Michael addition). Computational modeling can be used to study the mechanism of such an addition, for example, with a simple nucleophile like a cyanide ion or an amine. The calculations would involve locating the transition state for the nucleophilic attack and determining the activation energy.

Another potential reaction is the addition to the nitrile group or reactions involving the hydroxyl group, such as esterification or oxidation. For each of these potential reactions, computational methods can be used to compare different possible pathways and predict the most likely mechanism. For example, in a reaction with a strong reducing agent, it would be possible to model the reduction of the nitrile group versus the reduction of the double bond to predict the selectivity of the reaction.

A representative table summarizing the calculated activation energies for a hypothetical Michael addition reaction is shown below.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | The nucleophile attacks the β-carbon of the α,β-unsaturated nitrile. | 15-20 |

| Step 2: Protonation | The resulting enolate intermediate is protonated. | 5-10 |

Spectroscopic Property Prediction and Validation through Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of 4-Hydroxyoct-2-enenitrile, which can then be compared with experimental data for validation. This is a powerful approach for structure elucidation and for understanding the relationship between molecular structure and spectroscopic signatures.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations are sensitive to the molecular geometry and the electronic environment of each nucleus. By calculating the NMR spectra for different stable conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated that can be directly compared to an experimental one.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an IR spectrum. The calculated IR spectrum can help in the assignment of experimental peaks to specific vibrational modes, such as the C≡N stretch, the C=C stretch, and the O-H stretch.

UV-Vis Spectroscopy: The electronic transitions of 4-Hydroxyoct-2-enenitrile, which give rise to its UV-Vis spectrum, can be predicted using time-dependent DFT (TD-DFT). The conjugation between the double bond and the nitrile group is expected to result in a π→π* transition that absorbs in the UV region. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of this transition.

A table of predicted spectroscopic data for 4-Hydroxyoct-2-enenitrile is presented below, based on typical results from theoretical calculations on analogous compounds.

| Spectroscopic Technique | Predicted Property | Value |

| ¹³C NMR | Chemical Shift of C≡N | ~118 ppm |

| Chemical Shift of C=C (α-carbon) | ~110 ppm | |

| Chemical Shift of C=C (β-carbon) | ~145 ppm | |

| ¹H NMR | Chemical Shift of vinyl protons | 5.5-7.0 ppm |

| Chemical Shift of proton on C-OH | 3.5-4.5 ppm | |

| IR Spectroscopy | C≡N stretch frequency | ~2230 cm⁻¹ |

| C=C stretch frequency | ~1640 cm⁻¹ | |

| O-H stretch frequency | ~3400 cm⁻¹ (broad) | |

| UV-Vis Spectroscopy | λmax (π→π* transition) | ~210 nm |

Applications of 4 Hydroxyoct 2 Enenitrile in Advanced Organic Synthesis

Role of 4-Hydroxyoct-2-enenitrile as a Versatile Building Block in Complex Molecule Synthesis

The utility of 4-Hydroxyoct-2-enenitrile as a versatile building block stems from the orthogonal reactivity of its functional groups. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, facilitating substitution or elimination reactions. Simultaneously, the α,β-unsaturated nitrile moiety can participate in a variety of transformations, including Michael additions, cycloadditions, and reductions. This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework, making it a valuable intermediate in the synthesis of complex natural products and other intricate organic molecules.

The strategic unmasking or transformation of the nitrile and hydroxyl functionalities at different stages of a synthetic sequence allows for the introduction of molecular diversity from a single starting material. For instance, the hydroxyl group can be protected, allowing for selective manipulation of the unsaturated nitrile system, followed by deprotection and further transformation of the hydroxyl group. This strategic approach is a cornerstone of modern synthetic chemistry for the efficient construction of complex targets.

Table 1: Potential Synthetic Transformations of 4-Hydroxyoct-2-enenitrile

| Functional Group | Reaction Type | Potential Product Class |

| Hydroxyl (-OH) | Etherification | Ethers |

| Esterification | Esters | |

| Oxidation | Ketones | |

| α,β-Unsaturated Nitrile | Michael Addition | Substituted Nitriles |

| Diels-Alder Reaction | Cyclic Nitriles | |

| Reduction | Saturated Nitriles, Amines | |

| Hydrolysis | Carboxylic Acids, Amides |

Utilization as a Precursor for Novel Organic Compounds with Desired Functionalities

The chemical structure of 4-Hydroxyoct-2-enenitrile makes it an ideal precursor for a range of novel organic compounds with tailored functionalities. The nitrile group, in particular, is a versatile functional handle that can be converted into several other important moieties.

For example, reduction of the nitrile group can yield primary amines, which are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The partial hydrolysis of the nitrile can lead to amides, while complete hydrolysis affords carboxylic acids. These transformations open pathways to a wide array of derivatives with distinct chemical and physical properties.

Furthermore, the conjugated system in 4-Hydroxyoct-2-enenitrile can be exploited in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic and bicyclic systems. The resulting products, bearing both a nitrile and a hydroxyl group (or their derivatives), can serve as advanced intermediates for further synthetic manipulations.

Table 2: Potential Novel Compounds Derived from 4-Hydroxyoct-2-enenitrile

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application Area |

| 4-Hydroxyoct-2-enenitrile | 1. H₂, Pd/C 2. LiAlH₄ | Primary Amine | Pharmaceutical Synthesis |

| 4-Hydroxyoct-2-enenitrile | H₂SO₄, H₂O, heat | Carboxylic Acid | Polymer Chemistry |

| 4-Hydroxyoct-2-enenitrile | Diene, heat | Cyclic Nitrile | Agrochemical Development |

| 4-Hydroxyoct-2-enenitrile | Grignard Reagent | Ketone | Fine Chemical Synthesis |

Synthetic Utility in Specialized Chemical Industries and Future Prospects

While the direct industrial application of 4-Hydroxyoct-2-enenitrile has not been extensively reported, its potential utility in specialized chemical industries is significant. In the pharmaceutical industry, the structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. The ability to introduce both nitrogen- and oxygen-containing functionalities in a stereocontrolled manner is highly valuable for the synthesis of drug candidates.

In the agrochemical sector, the development of new pesticides and herbicides often relies on the synthesis of novel heterocyclic compounds, for which 4-Hydroxyoct-2-enenitrile could serve as a key precursor. The fine chemicals industry could also benefit from the use of this compound as a starting material for the synthesis of specialty monomers, fragrances, and other high-value products.

The future prospects for 4-Hydroxyoct-2-enenitrile in organic synthesis are promising. Further research into the catalytic and stereoselective transformations of this molecule could unlock new and more efficient synthetic routes to valuable compounds. The development of novel catalysts that can selectively act on one of the functional groups in the presence of the other would greatly enhance its synthetic utility. As the demand for more complex and functionalized molecules continues to grow across various industries, the importance of versatile building blocks like 4-Hydroxyoct-2-enenitrile is expected to increase.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Hydroxyoct-2-enenitrile in academic laboratories?

- Methodological Answer : A common approach involves Knoevenagel condensation or Michael addition using acrylonitrile derivatives as substrates. For example, reacting α,β-unsaturated nitriles with alcohols under basic catalysis can yield hydroxylated nitriles. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to minimize side products like hydrolysis intermediates. Characterization via and is critical to confirm regioselectivity and purity .

Q. What safety protocols should be followed when handling 4-Hydroxyoct-2-enenitrile?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.

- Storage : Store at 2–8°C in airtight containers away from oxidizing agents.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Reference general protocols for nitrile handling .

Q. Which spectroscopic techniques are essential for characterizing 4-Hydroxyoct-2-enenitrile?

- Methodological Answer :

- NMR Spectroscopy : identifies hydroxyl (-OH) and nitrile (-CN) proton environments, while confirms carbon skeleton integrity.

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~3300 cm (O-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (139.195 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen bonding networks in 4-Hydroxyoct-2-enenitrile crystals be systematically analyzed?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for structure refinement to resolve hydrogen atom positions and bond angles .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., for donor-acceptor patterns) and identify supramolecular motifs like chains or rings. This aids in understanding crystal packing and stability .

Q. How should researchers address contradictions in stereochemical outcomes during synthesis?

- Methodological Answer :

- Control Experiments : Vary reaction parameters (e.g., solvent polarity, temperature) to isolate stereochemical drivers.

- Computational Modeling : Perform DFT calculations to compare energy barriers of stereoisomer formation.

- Cross-Validation : Use complementary techniques like circular dichroism (CD) or X-ray crystallography to resolve ambiguities .

Q. Can molecular docking predict the bioactivity of 4-Hydroxyoct-2-enenitrile derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nitrile-binding pockets (e.g., nitrilases or cytochrome P450).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition).

- SAR Analysis : Modify substituents (e.g., alkyl chain length) and correlate docking scores with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products